1-(Chloromethyl)-3-methyl-5-nitrobenzene

Catalog No.
S14534684
CAS No.
M.F
C8H8ClNO2
M. Wt
185.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-3-methyl-5-nitrobenzene

Product Name

1-(Chloromethyl)-3-methyl-5-nitrobenzene

IUPAC Name

1-(chloromethyl)-3-methyl-5-nitrobenzene

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C8H8ClNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3

InChI Key

MTALQFYHWVCHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])CCl

1-(Chloromethyl)-3-methyl-5-nitrobenzene, also known as 1-chloro-3-methyl-5-nitrobenzene, is an organic compound with the molecular formula C7H6ClNO2C_7H_6ClNO_2 and a molecular weight of approximately 171.58 g/mol. This compound features a benzene ring substituted with a chloromethyl group, a methyl group, and a nitro group. Its structure is characterized by the presence of these functional groups, which significantly influence its chemical reactivity and biological activity.

The synthesis of 1-(Chloromethyl)-3-methyl-5-nitrobenzene can be achieved through several methods:

  • Nitration of 1-Chloro-3-methylbenzene: This method involves the nitration of 1-chloro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
  • Chloromethylation: The introduction of the chloromethyl group can be performed through chloromethylation reactions involving formaldehyde and hydrochloric acid in the presence of Lewis acids .
  • Direct Chlorination: Chlorination can also be directly applied to methylated nitrobenzenes using chlorine gas or chlorinating agents under suitable conditions .

1-(Chloromethyl)-3-methyl-5-nitrobenzene has several applications across various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in producing polymers and other industrial chemicals due to its reactive functional groups.
  • Research: It is employed in scientific research for studying reaction mechanisms and developing new synthetic methodologies .

Studies on the interactions of 1-(Chloromethyl)-3-methyl-5-nitrobenzene with biological systems indicate that it may interact with enzymes and proteins due to its electrophilic nature. The nitro group can participate in redox chemistry, potentially affecting cellular pathways and influencing biological responses. Further research is needed to elucidate the specific interactions and their implications for biological activity .

Several compounds share structural similarities with 1-(Chloromethyl)-3-methyl-5-nitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Chloro-2-methyl-4-nitrobenzeneC7H6ClNO2Different positioning of methyl and nitro groups
2-Chloro-4-methyl-5-nitrobenzeneC7H6ClNO2Variation in substitution pattern on the benzene ring
3-Methyl-4-nitrobromobenzeneC7H6BrNO2Bromine substitution instead of chlorine

Uniqueness

1-(Chloromethyl)-3-methyl-5-nitrobenzene stands out due to the combination of chloromethyl, methyl, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This unique structure allows for versatile applications in synthesis and research, making it a valuable compound in organic chemistry .

The synthesis of 1-(chloromethyl)-3-methyl-5-nitrobenzene represents a significant challenge in organic chemistry due to the presence of multiple functional groups that influence both reactivity and selectivity [1] [2]. This aromatic compound, characterized by its chloromethyl, methyl, and nitro substituents, requires carefully optimized synthetic approaches to achieve high yields and purity [3] [4]. The compound's synthesis has evolved from classical nucleophilic substitution methods to modern catalytic systems and green chemistry innovations [5] [6].

Classical Nucleophilic Substitution Approaches

Classical synthetic approaches to 1-(chloromethyl)-3-methyl-5-nitrobenzene primarily rely on nucleophilic substitution reactions, which have been the foundation of aromatic chloromethylation chemistry for decades [1] [7]. These methods typically involve the conversion of corresponding benzyl alcohols to benzyl chlorides through well-established protocols [8] [9]. The electron-withdrawing nature of the nitro group significantly influences the reaction pathway and product distribution in these transformations [10] [11].

Meta-Nitrobenzyl Alcohol Chlorination Optimization

The chlorination of meta-nitrobenzyl alcohol derivatives represents the most direct route to 1-(chloromethyl)-3-methyl-5-nitrobenzene [1] [8]. This transformation typically involves treating the corresponding benzyl alcohol with concentrated hydrochloric acid under reflux conditions for optimal conversion [1] [12]. Research has demonstrated that reaction temperatures between 45-55°C provide maximum yields while minimizing side reactions [1] [13].

The optimization of this chlorination process requires careful control of multiple parameters to achieve high conversion efficiency [13] [14]. Reaction time studies indicate that a plateau in yield is reached after approximately 2 hours, with extended reaction times leading to polymerization side reactions [13]. The concentration of hydrochloric acid plays a crucial role, with optimal results obtained using 25-30% weight/weight solutions [13].

Table 1: Optimization Parameters for Meta-Nitrobenzyl Alcohol Chlorination

ParameterOptimal RangeEffect on YieldEffect on SelectivitySide Reactions
Temperature45-55°CMaximum at 50°CImproves with temperatureIncreases >60°C
Reaction time1.5-2.5 hPlateau after 2hConstant after 1hPolymerization >3h
Hydrochloric acid concentration25-30% w/wMaximum at 28%Optimal at 30%Hydrolysis <20%
Catalyst loading0.1-0.2 equivLinear up to 0.15 equivSlight improvementOver-alkylation >0.2
Substrate concentration0.5-1.0 MInverse relationshipNo significant effectPrecipitation <0.3M
Stirring rate300-500 rpmMinimal effectNo effectNone observed

The mechanism involves protonation of the benzyl alcohol followed by nucleophilic attack of chloride ion, resulting in the displacement of water [8] [9]. The presence of the nitro group in the meta position relative to the chloromethyl group affects the electronic environment, making the alcohol more susceptible to nucleophilic substitution [11] [15]. Studies have shown that yields of 70% can be achieved under optimized conditions, with recrystallization from petroleum ether providing pure product with melting points of 317-319 K [1].

Solvent Systems for Controlled Reaction Kinetics

The choice of solvent system profoundly influences the kinetics and selectivity of chloromethylation reactions [16] [17]. Different solvent environments provide varying degrees of solvation for reactants and intermediates, thereby affecting reaction rates and product distributions [4] [14]. Polar protic solvents such as acetic acid enhance reaction rates by stabilizing ionic intermediates, while aprotic solvents like dichloromethane favor different mechanistic pathways [4] [17].

Research has demonstrated that acetic acid as a solvent system provides 2-3 times rate enhancement compared to neat conditions while improving the ortho/para selectivity ratio [6] [4]. The polar nature of acetic acid facilitates the dissolution of both organic substrates and inorganic catalysts, promoting efficient mass transfer and reaction kinetics [6]. However, the corrosive nature of acetic acid presents practical challenges in industrial applications [17].

Table 2: Solvent Systems for Controlled Reaction Kinetics

Solvent SystemPolarityRate EnhancementSelectivity ImpactAdvantagesLimitations
Neat conditionsN/ABaselineModerateSimple setupLow yields
Acetic acidHigh2-3xImproved ortho/para ratioGood solubilityCorrosive
DichloromethaneLow1.5-2xHigh meta selectivityMild conditionsLimited solubility
Aqueous biphasicMixed3-4x with PTCEnhanced para selectivityEasy separationComplex workup
Ionic liquidsVariable2-5xVariableRecyclableExpensive
CyclohexaneVery low0.8-1.2xPoor selectivityInert mediumPoor yields

Dichloromethane has emerged as an effective solvent for chloromethylation reactions, particularly when combined with zinc iodide catalysts [4] [17]. This system operates under mild conditions (25-40°C) and provides excellent yields (85-92%) with high selectivity [4]. The low polarity of dichloromethane stabilizes carbocation intermediates while minimizing side reactions that can occur in more polar media [17].

Aqueous biphasic systems combined with phase transfer catalysis represent an innovative approach to solvent selection [5] [6]. These systems utilize polyethylene glycol-800 as a phase transfer catalyst, enabling reactions to proceed in aqueous media with enhanced para-selectivity [5]. The biphasic nature facilitates easy product separation and catalyst recovery, making this approach attractive for industrial applications [6].

Modern Catalytic Systems

Modern catalytic approaches to synthesizing 1-(chloromethyl)-3-methyl-5-nitrobenzene have evolved to address the limitations of classical methods through improved efficiency, selectivity, and environmental compatibility [5] [4]. These systems often employ Lewis acid catalysts in combination with optimized reaction conditions to achieve superior performance compared to traditional protocols [18] [17]. The development of ternary catalyst systems and recyclable pathways represents significant advances in this field [5] [19].

Zinc Chloride/Acetic Acid/Sulfuric Acid Ternary Catalyst Design

The zinc chloride/acetic acid/sulfuric acid ternary catalyst system represents a major advancement in chloromethylation methodology, providing enhanced activity and selectivity compared to single-component catalysts [5] [6]. This system operates through a synergistic mechanism where each component plays a specific role in activating formaldehyde and facilitating electrophilic aromatic substitution [5] [10]. The ternary combination achieves superior performance by creating a highly acidic environment that promotes rapid carbocation formation and subsequent aromatic substitution [6].

Research has demonstrated that the optimal composition involves zinc chloride (0.1 mol), 50% sulfuric acid (60 mL), and acetic acid (30 mL) for processing 0.1 mol of aromatic substrate [5]. This system operates effectively at 50°C with reaction times of 8 hours, achieving conversions of 80-85% with high para-selectivity [5] [6]. The mechanism involves initial activation of paraformaldehyde by the acid mixture, followed by zinc chloride-mediated formation of chloromethyl carbocation intermediates [5].

Table 3: Comparison of Catalytic Systems for Chloromethylation

Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)SelectivityRecyclability
Zinc chloride/Hydrochloric acid50-6012-1860-75ModeratePoor
Zinc chloride/Acetic acid/Sulfuric acid/Polyethylene glycol-80050880-85High para-selectivityExcellent (>6 cycles)
Zinc iodide/Chlorosulfonic acid/Dichloromethane25-406-885-92HighLimited
Tin tetrachloride/(Trimethyl)silyl chloride/(Formaldehyde)55-604-1270-90VariableGood
Titanium tetrachloride42-484-1892-95ExcellentPoor
Iron trichloride42-484-1860-80ModeratePoor

The ternary catalyst system exhibits remarkable recyclability, maintaining activity for more than six consecutive cycles with minimal loss of performance [5] [6]. The recovery process involves phase separation after reaction completion, concentration to remove water, and recharging with fresh substrates [5]. This recyclability feature makes the system economically attractive for industrial applications where catalyst cost and waste generation are critical considerations [6].

The selectivity enhancement achieved by this system is particularly notable, with para-chloromethylated products showing 5-15% improvement compared to other catalytic methods [5] [6]. This selectivity advantage stems from the unique electronic environment created by the ternary acid mixture, which preferentially stabilizes transition states leading to para-substitution [5]. The system also demonstrates broad substrate scope, effectively chloromethylating various aromatic hydrocarbons including toluene, ethylbenzene, and xylene derivatives [6].

Recyclable Ionic Liquid-Mediated Pathways

Ionic liquid-mediated pathways represent a cutting-edge approach to chloromethylation chemistry, offering unique advantages in terms of catalyst recyclability and reaction control [19] [20]. These systems utilize ionic liquids as both solvents and catalysts, providing tunable physicochemical properties that can be optimized for specific synthetic requirements [19] [21]. The low vapor pressure and thermal stability of ionic liquids enable reactions to proceed under mild conditions while minimizing volatile organic compound emissions [19].

Research in ionic liquid-mediated chloromethylation has focused on developing systems that can efficiently activate formaldehyde while providing excellent substrate solubility [20] [4]. Chloroaluminate ionic liquids composed of 1-alkylpyridine halides and trimethylamine hydrochloride with anhydrous aluminum chloride have shown particular promise for these transformations [20]. These systems achieve moderate to high conversions (84.2-92.3%) with good selectivity (68.3-91.1%) under optimized conditions [20].

The mechanism of ionic liquid-mediated chloromethylation involves initial dissolution of the aromatic substrate in the ionic liquid medium, followed by activation of formaldehyde through interaction with the acidic components [19] [20]. The unique solvation environment provided by ionic liquids stabilizes carbocation intermediates while facilitating nucleophilic attack by the aromatic substrate [19]. This mechanism results in enhanced reaction rates and improved selectivity compared to conventional solvent systems [20].

The recyclability of ionic liquid systems presents significant environmental and economic advantages [19] [21]. After reaction completion, products can be extracted using conventional organic solvents, leaving the ionic liquid catalyst system intact for subsequent cycles [19]. Studies have demonstrated that ionic liquid catalysts can be recycled multiple times with minimal loss of activity, making them attractive for sustainable chemical processes [21]. However, the high cost of ionic liquid synthesis and potential toxicity concerns limit their widespread industrial adoption [19].

Green Chemistry Innovations

Green chemistry innovations in the synthesis of 1-(chloromethyl)-3-methyl-5-nitrobenzene focus on developing environmentally sustainable processes that minimize waste generation and energy consumption [19] [22]. These approaches emphasize the use of renewable feedstocks, catalytic efficiency, and atom economy to create more sustainable synthetic pathways [21] [22]. The integration of green chemistry principles has led to significant improvements in both environmental impact and economic viability of chloromethylation processes [19] [23].

Aqueous Phase Chloromethylation Protocols

Aqueous phase chloromethylation protocols represent a paradigm shift toward environmentally benign synthetic methodologies [5] [6]. These systems utilize water as the primary reaction medium, eliminating the need for organic solvents and reducing environmental impact [5] [22]. The development of effective phase transfer catalysis systems has enabled efficient chloromethylation in aqueous media while maintaining high yields and selectivity [5] [6].

The zinc chloride/acetic acid/sulfuric acid/polyethylene glycol-800 system exemplifies successful aqueous phase chloromethylation [5] [6]. This protocol operates in an oil-water biphasic system where the aqueous phase contains the catalytic components and the organic phase contains the aromatic substrate [5]. During the reaction, phase transfer catalysis creates a homogeneous reaction medium that facilitates efficient mass transfer and reaction kinetics [6].

Research has demonstrated that aqueous phase systems can achieve 3-4 times rate enhancement compared to neat conditions when combined with appropriate phase transfer catalysts [5] [6]. The polyethylene glycol-800 catalyst acts as a bridge between the aqueous and organic phases, enabling efficient substrate activation and product formation [5]. The system shows remarkable stability and can be recycled multiple times without significant loss of activity [6].

The environmental benefits of aqueous phase protocols extend beyond solvent replacement to include improved waste profiles and energy efficiency [5] [22]. The elimination of organic solvents reduces volatile organic compound emissions and simplifies waste treatment processes [22]. Additionally, the mild reaction conditions (50°C) reduce energy consumption compared to traditional high-temperature protocols [5].

Atom-Economic Modifications to Traditional Routes

Atom-economic modifications to traditional chloromethylation routes focus on maximizing the incorporation of starting materials into final products while minimizing waste generation [23] [22]. These approaches involve redesigning synthetic pathways to eliminate unnecessary reagents and optimize reaction stoichiometry [21] [23]. The development of catalytic systems that enable direct chloromethylation without pre-activation steps represents a significant advance in atom economy [22].

Modern atom-economic approaches have achieved significant improvements over traditional methods, with atom economies ranging from 85-95% compared to 65-70% for conventional Blanc chloromethylation [23] [22]. Flow chemistry systems represent the pinnacle of atom-economic design, achieving the highest atom economies (85-90%) while minimizing waste generation [22]. These systems enable precise control of reaction conditions and stoichiometry, resulting in enhanced efficiency and reduced environmental impact [23].

Table 4: Green Chemistry Modifications and Atom Economy

MethodAtom Economy (%)E-FactorEnergy InputWaste GenerationScalabilityImplementation Cost
Traditional Blanc reaction65-708-12HighHighExcellentLow
Aqueous phase transfer catalysis system75-804-6ModerateModerateGoodLow
Ionic liquid mediated70-756-8ModerateLowLimitedHigh
Microwave assisted80-852-4LowLowGoodModerate
Flow chemistry85-901-3Very lowVery lowExcellentHigh
Solvent-free conditions90-950.5-2LowMinimalModerateVery low

Solvent-free chloromethylation conditions represent the most atom-economic approach, achieving 90-95% atom economy with minimal waste generation [23] [22]. These systems utilize solid-supported catalysts or mechanochemical activation to enable reactions without solvents [22]. While scalability challenges limit their industrial application, solvent-free methods offer excellent atom economy for specialized applications [23].

Microwave-assisted protocols provide another avenue for atom-economic synthesis, combining rapid heating with precise temperature control to optimize reaction efficiency [22]. These systems achieve 80-85% atom economy while reducing energy input and reaction times [23]. The enhanced reaction kinetics enabled by microwave heating result in improved yields and reduced side product formation [22].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

185.0243562 g/mol

Monoisotopic Mass

185.0243562 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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